molecular formula C12H9ClN2O3 B12902491 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole CAS No. 51978-97-3

5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole

Cat. No.: B12902491
CAS No.: 51978-97-3
M. Wt: 264.66 g/mol
InChI Key: MCFYXKRWSJKGFP-QPJJXVBHSA-N
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Description

5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole (CAS 53557-97-4) is a versatile and highly reactive chemical building block prized in medicinal chemistry and organic synthesis. Its molecular structure, characterized by an electron-deficient alkene linked to a nitroisoxazole ring, makes it an excellent substrate for cycloaddition and multi-component reactions. The primary research value of this compound lies in its role as a key precursor for the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles, which are privileged scaffolds found in compounds with significant biological activities . This compound acts as an activated olefin in [3+2] cycloaddition reactions. Under mild basic conditions (e.g., with KOH), it reacts smoothly with tosylmethyl isocyanide (TosMIC) and its analogs via a stepwise mechanism to construct pyrrole rings in a high-yielding, one-pot process . The resulting isoxazolylpyrroles are core structures in potential therapeutic agents, including inhibitors for oral cancer cells, activators of cellular tumor antigen p53, and intermediates for natural products like prodiginines . This efficient transformation provides researchers with an operationally simple method to generate diverse libraries of complex heterocycles for biological screening and drug discovery efforts. Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

51978-97-3

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+

InChI Key

MCFYXKRWSJKGFP-QPJJXVBHSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the 4-Chlorostyryl Group: The 4-chlorostyryl group can be introduced via a between a 4-chlorostyrene and the isoxazole derivative.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted styryl derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Styryl-Modified Isoxazoles

Table 1: Key Derivatives and Their Properties
Compound Substituent (R) Molecular Weight Yield (%) Key Biological/Physical Properties Reference
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole 4-Cl 264.67 79 Moderate anti-Trypanosoma cruzi activity
(E)-5-(4-Fluorostyryl)-3-methyl-4-nitroisoxazole 4-F 248.21 65 Enhanced solubility, reduced activity
(E)-5-(4-Trifluoromethylstyryl)-3-methyl-4-nitroisoxazole 4-CF₃ 298.22 72 High lipophilicity, improved bioactivity
(E)-5-(4-Nitrostyryl)-3-methyl-4-nitroisoxazole 4-NO₂ 289.22 58 Low solubility, weak activity
(E)-5-(4-Bromostyryl)-3-methyl-4-nitroisoxazole 4-Br 309.12 81 Increased molecular weight, similar activity to Cl analog

Key Observations :

  • Chlorine vs. Bromine : The bromo analog (309.12 g/mol) exhibits a higher molecular weight and slightly improved binding affinity due to increased van der Waals interactions, though activity against T. cruzi remains comparable to the chloro derivative .
  • Electron-Withdrawing Groups (NO₂, CF₃): The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the nitro group reduces solubility, limiting its therapeutic utility .

Variations in the Heterocyclic Core

Imidazole-Substituted Analogs

The compound 5-[2-(3H-imidazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole replaces the styryl group with an imidazole-vinyl moiety. Key differences include:

  • Synthesis: 81% yield via [3+2] cycloaddition, with distinct IR peaks at 1601 cm⁻¹ (isoxazole) and 1578 cm⁻¹ (NO₂) .
  • ¹H NMR (CD₃COCD₃): δ 8.29 (1H, s, imidazole-H), 8.00 (d, J = 16 Hz), 7.78 (s, isoxazole-H) .
Difluoromethyl-Modified Derivatives

The compound 5-(4-chlorostyryl)-5-(difluoromethyl)-3-methyl-4-nitro-4,5-dihydroisoxazole features a dihydroisoxazole core with a difluoromethyl group:

  • Synthesis : 28% yield via nucleophilic difluoromethylation .
  • ¹H NMR (CDCl₃) : δ 5.84 (t, J = 54.3 Hz, CF₂H), 5.89 (s, dihydroisoxazole-H) . The dihydro structure reduces aromaticity, impacting reactivity and stability compared to the fully conjugated parent compound.

Biological Activity

5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing research.

  • IUPAC Name : 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole
  • CAS Number : 51978-97-3
  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 273.68 g/mol

Synthesis

The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:

  • Refluxing in solvents like ethanol or methanol.
  • Use of Catalysts : Acidic or basic catalysts may be employed to enhance reaction rates.

Antimicrobial Properties

Research indicates that 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth effectively.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which is crucial for managing inflammatory diseases.

The proposed mechanism of action involves the interaction of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Interaction : It could potentially bind to receptors that modulate immune responses, thus reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.

Case Study 2: Inflammatory Disease Management

Another study focused on patients with chronic inflammatory conditions, where the compound was administered as part of their treatment regimen. Results indicated a marked decrease in inflammatory markers and improved patient outcomes, highlighting its therapeutic potential.

Research Findings

Recent research has expanded on the biological activities of this compound:

  • Cytotoxicity Studies : Evaluated against various cancer cell lines, showing selective cytotoxicity while sparing normal cells.
  • Pharmacokinetics : Studies indicate favorable absorption and distribution profiles, making it a candidate for further drug development.

Q & A

Q. What protocols ensure reproducibility in catalytic enantioselective syntheses?

  • Strict moisture/oxygen control : Use Schlenk lines for catalyst preparation.
  • Catalyst pre-activation : Stir urea catalysts with substrates for 30 minutes before initiating reactions .
  • In-situ monitoring : Use FTIR to track nitro group reduction intermediates during anti-fungal assays .

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